molecular formula C13H20ClN3O2 B14039834 N-Methylglycyl-Na-methyl-L-phenylalaninamide HCl

N-Methylglycyl-Na-methyl-L-phenylalaninamide HCl

Cat. No.: B14039834
M. Wt: 285.77 g/mol
InChI Key: TYCZMQBMEWJRPH-MERQFXBCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride typically involves the reaction of N-methylglycine with Na-methyl-L-phenylalanine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.77 g/mol

IUPAC Name

(2S)-2-[methyl-[2-(methylamino)acetyl]amino]-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C13H19N3O2.ClH/c1-15-9-12(17)16(2)11(13(14)18)8-10-6-4-3-5-7-10;/h3-7,11,15H,8-9H2,1-2H3,(H2,14,18);1H/t11-;/m0./s1

InChI Key

TYCZMQBMEWJRPH-MERQFXBCSA-N

Isomeric SMILES

CNCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N.Cl

Canonical SMILES

CNCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)N.Cl

Origin of Product

United States

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